2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile
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Overview
Description
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color, which makes it useful in dye and pigment industries. Its structure includes a butyl group, a cyanoethyl group, and a nitro group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves a multi-step process:
Formation of the Azo Linkage: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound. This step is usually carried out under acidic conditions using sodium nitrite and hydrochloric acid.
Introduction of the Butyl and Cyanoethyl Groups: The butyl and cyanoethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the substitution.
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso compounds.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for further nitration.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or further nitrated derivatives.
Scientific Research Applications
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays due to its chromophoric properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments, offering vibrant and stable colors for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction to form amines, which can further interact with biological molecules.
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.
Aromatic Rings: The aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium methyl sulfate
Uniqueness
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of both the cyanoethyl and nitro groups enhances its electron-withdrawing capacity, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
66545-42-4 |
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Molecular Formula |
C20H20N6O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C20H20N6O2/c1-2-3-12-25(13-4-11-21)18-7-5-17(6-8-18)23-24-20-10-9-19(26(27)28)14-16(20)15-22/h5-10,14H,2-4,12-13H2,1H3 |
InChI Key |
OWNXXHQPYXAOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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